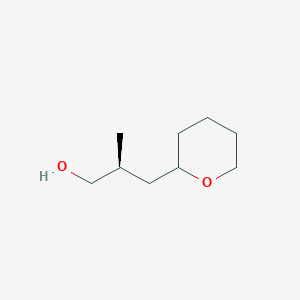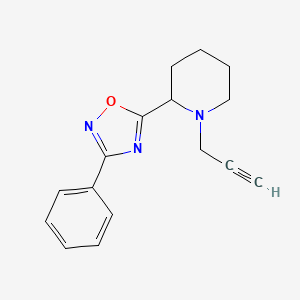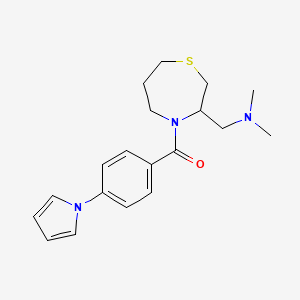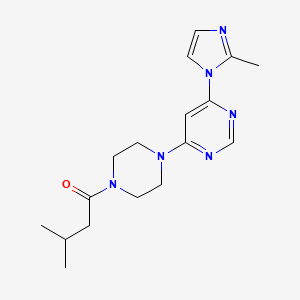
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol is an organic compound with a unique structure that includes a methyl group, an oxane ring, and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol typically involves the use of starting materials such as 2-methylpropan-1-ol and oxane derivatives. One common synthetic route includes the reaction of 2-methylpropan-1-ol with an oxane derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is typically maintained between 0°C and 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-methyl-3-(oxan-2-yl)propan-1-ol: This is the enantiomer of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol and has similar chemical properties but may exhibit different biological activity.
2-methyl-3-(oxan-2-yl)propan-1-ol: This compound lacks the stereochemistry specified in this compound and may have different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activity compared to its enantiomer or other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGPXADTSGWBE-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide](/img/structure/B2482306.png)
![5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one](/img/structure/B2482308.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2482314.png)



![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)

![3-(2,6-difluorophenyl)-4-[(4-methylphenoxy)methyl]-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2482322.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)

![1-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-phenylurea](/img/structure/B2482328.png)
